

An In-depth Technical Guide to 5-Fluoro-2,3-dimethylpyridine

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Compound of Interest

Compound Name: 5-Fluoro-2,3-dimethylpyridine

CAS No.: 113209-99-7

Cat. No.: B571335

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Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.^{[1][2]} Among the myriad of fluorinated heterocycles, substituted fluoropyridines represent a particularly valuable class of building blocks. This guide provides a comprehensive technical overview of **5-Fluoro-2,3-dimethylpyridine** (CAS No. 113209-99-7), a compound of growing interest for synthetic and medicinal chemists. While specific experimental data for this compound is limited, this document synthesizes information from closely related analogues and established chemical principles to offer a robust working guide for researchers.

Compound Profile: 5-Fluoro-2,3-dimethylpyridine

5-Fluoro-2,3-dimethylpyridine, also known as 5-fluoro-2,3-lutidine, is a pyridine ring substituted with a fluorine atom at the 5-position and methyl groups at the 2- and 3-positions.

Property	Value	Source
CAS Number	113209-99-7[3][4][5]	ChemScene, MOLBASE
Alternate CAS	1309113-04-9[6]	Parchem
Molecular Formula	C ₇ H ₈ FN[4]	ChemScene
Molecular Weight	125.14 g/mol [4]	ChemScene
SMILES	CC1=CC(=CN=C1C)F[4]	ChemScene
IUPAC Name	5-Fluoro-2,3-dimethylpyridine	N/A
Predicted LogP	1.84[3]	MOLBASE
Predicted TPSA	12.89 Å ² [4]	ChemScene

Note on CAS Numbers: While CAS number 1309113-04-9 is listed by some suppliers, CAS number 113209-99-7 appears to be more consistently referenced in chemical databases for this structure.

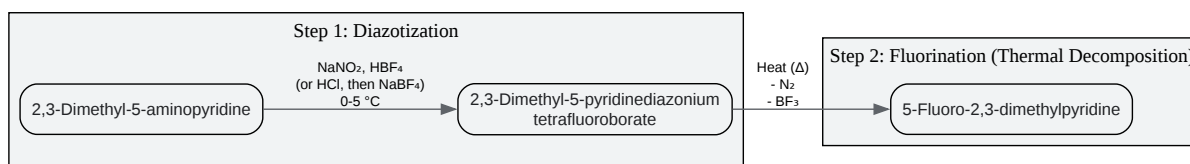
Synthesis and Mechanistic Considerations

A validated, step-by-step synthesis protocol for **5-Fluoro-2,3-dimethylpyridine** is not readily available in peer-reviewed literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the fluorination of aromatic amines, most notably the Balz-Schiemann reaction.[7][8][9]

Proposed Synthetic Pathway: Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring, proceeding through a diazonium salt intermediate.[7][8] The key precursor for the synthesis of **5-Fluoro-2,3-dimethylpyridine** via this route would be 2,3-Dimethyl-5-aminopyridine.

Diagram 1: Proposed Synthesis of **5-Fluoro-2,3-dimethylpyridine** via Balz-Schiemann Reaction



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Caption: Proposed two-step synthesis of **5-Fluoro-2,3-dimethylpyridine**.

Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2,3-Dimethyl-5-aminopyridine

- In a well-ventilated fume hood, dissolve 2,3-Dimethyl-5-aminopyridine in an aqueous solution of fluoroboric acid (HBF_4) at 0-5 $^\circ\text{C}$ with constant stirring. The use of fluoroboric acid is a key component of the Balz-Schiemann reaction.[8]
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise to the reaction mixture, maintaining the temperature below 5 $^\circ\text{C}$. The reaction is typically exothermic.
- Continue stirring the mixture at low temperature for an additional 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt. The salt may precipitate from the solution.

Step 2: Thermal Decomposition to **5-Fluoro-2,3-dimethylpyridine**

- Isolate the precipitated diazonium salt by filtration and wash with cold water, followed by a cold, non-polar solvent (e.g., diethyl ether) to remove residual acid and water.
- Carefully dry the diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care and behind a blast shield.

- Gently heat the dried diazonium salt in an inert, high-boiling point solvent or neat. The decomposition, which liberates nitrogen gas and boron trifluoride, should be controlled to avoid a runaway reaction.[8]
- The crude **5-Fluoro-2,3-dimethylpyridine** can then be purified by distillation or column chromatography.

Physicochemical Properties and Spectroscopic Analysis

While experimental data for **5-Fluoro-2,3-dimethylpyridine** is scarce, we can infer its properties from closely related analogues such as 2,3-lutidine (2,3-dimethylpyridine) and 5-fluoro-2-methylpyridine.

Property	2,3-Lutidine	5-Fluoro-2-methylpyridine	5-Fluoro-2,3-dimethylpyridine (Predicted)
Boiling Point	162-163 °C[10][11]	114.7 °C	130-150 °C
Melting Point	-15 °C[10][11]	N/A (Liquid at RT)	< 0 °C
Density	0.945 g/mL at 25 °C[10][11]	N/A	~1.0-1.1 g/mL
Refractive Index	n _{20/D} 1.508[10]	N/A	~1.49-1.51

The introduction of a fluorine atom generally lowers the boiling point compared to its non-fluorinated counterpart due to reduced intermolecular van der Waals forces, although this can be offset by increased polarity. The density is expected to be slightly higher than that of 2,3-lutidine due to the higher atomic mass of fluorine compared to hydrogen.

Spectroscopic Characterization

The structural elucidation of **5-Fluoro-2,3-dimethylpyridine** would rely on a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry.

- ^1H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups and the two aromatic protons. The fluorine atom will cause splitting of the signals of the nearby aromatic protons (H-4 and H-6) due to H-F coupling.
- ^{13}C NMR: The carbon NMR will show distinct signals for the seven carbon atoms. The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond C-F coupling constant. The adjacent carbons (C-4 and C-6) will show smaller two-bond C-F couplings.
- ^{19}F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atom.^{[12][13][14][15]} A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring. The signal will be split by the adjacent aromatic protons.
- Mass Spectrometry: The molecular ion peak in the mass spectrum would confirm the molecular weight of 125.14 g/mol .

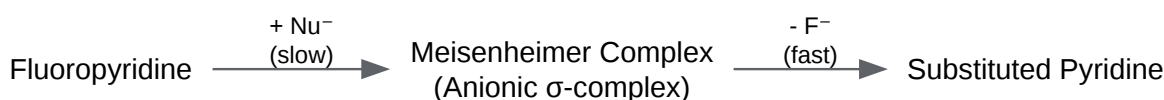
Reactivity and Synthetic Utility

The reactivity of **5-Fluoro-2,3-dimethylpyridine** is dictated by the electronic properties of the fluoropyridine ring and the presence of the two methyl groups.

Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$)

Fluoropyridines are generally more reactive towards nucleophilic aromatic substitution than their chloro- or bromo- analogues.^{[16][17][18]} This is due to the high electronegativity of fluorine, which activates the pyridine ring towards nucleophilic attack. The rate-determining step is the initial attack of the nucleophile, and the strong C-F bond is broken in a subsequent, faster step.^[16]

Diagram 2: General Mechanism of $\text{S}_{\text{n}}\text{Ar}$ on a Fluoropyridine



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Caption: The two-step addition-elimination mechanism of $\text{S}_{\text{n}}\text{Ar}$.

In the case of **5-Fluoro-2,3-dimethylpyridine**, nucleophilic attack would be expected to occur at the C-5 position, displacing the fluoride ion. The electron-donating nature of the two methyl groups may slightly decrease the reactivity of the ring towards nucleophiles compared to an unsubstituted fluoropyridine.

Other Potential Reactions

- **Metalation:** The pyridine ring can be deprotonated at the C-4 or C-6 positions using strong bases like lithium diisopropylamide (LDA), allowing for the introduction of various electrophiles.
- **Cross-Coupling Reactions:** While the C-F bond is generally strong, under specific catalytic conditions, it can participate in cross-coupling reactions.

Applications in Research and Development

Fluorinated pyridines are valuable building blocks in drug discovery and agrochemical research.^{[1][2][19][20]} The introduction of a fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of the pyridine nitrogen, which is crucial for controlling the ionization state of a drug molecule at physiological pH.

Potential applications for **5-Fluoro-2,3-dimethylpyridine** include:

- **Scaffold for Bioactive Molecules:** It can serve as a starting material for the synthesis of more complex molecules with potential therapeutic or agrochemical activity.
- **Fragment-Based Drug Discovery:** As a small, functionalized heterocycle, it can be used in fragment screening campaigns to identify new binding motifs for biological targets.
- **Probing Structure-Activity Relationships (SAR):** In a lead optimization program, the replacement of a hydrogen atom or other functional group with the **5-fluoro-2,3-dimethylpyridine** moiety can provide valuable insights into the SAR.

Safety and Handling

A specific Safety Data Sheet (SDS) for **5-Fluoro-2,3-dimethylpyridine** is not widely available. Therefore, it should be handled with the same precautions as other structurally similar and

potentially hazardous fluorinated pyridines. Based on the SDS for 5-fluoro-2-methylpyridine, the following hazards should be assumed:

- Health Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
- Physical Hazards: Likely a combustible liquid.

Recommended Handling Procedures:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Fluoro-2,3-dimethylpyridine is a promising building block for chemical synthesis, particularly in the fields of medicinal chemistry and agrochemical research. While specific experimental data for this compound is limited, its properties, reactivity, and potential applications can be reasonably inferred from related structures and general chemical principles. This guide provides a solid foundation for researchers and scientists to begin working with this versatile fluorinated pyridine, with a strong emphasis on safe handling and a rational approach to its synthetic manipulation. As with any lesser-studied chemical, small-scale exploratory work is highly recommended to validate the proposed synthetic routes and to better characterize its physical and reactive properties.

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